molecular formula C27H24S3 B14467071 1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene CAS No. 73340-64-4

1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene

Katalognummer: B14467071
CAS-Nummer: 73340-64-4
Molekulargewicht: 444.7 g/mol
InChI-Schlüssel: UWGWLCAUNOVKRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’,1’'-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene is an organic compound characterized by its unique structure, which includes three benzene rings connected by methylene and sulfur linkages

Vorbereitungsmethoden

The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3,5-triyl tris(methylene) with thiol groups under controlled conditions to form the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Analyse Chemischer Reaktionen

1,1’,1’'-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene groups can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1’,1’'-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

    Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.

Wirkmechanismus

The mechanism by which 1,1’,1’'-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in catalysis and materials science. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.

Vergleich Mit ähnlichen Verbindungen

1,1’,1’'-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene can be compared with other similar compounds such as:

The uniqueness of 1,1’,1’'-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene lies in its methylene and sulfur linkages, which impart specific chemical and physical properties that are valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

73340-64-4

Molekularformel

C27H24S3

Molekulargewicht

444.7 g/mol

IUPAC-Name

1,3,5-tris(phenylsulfanylmethyl)benzene

InChI

InChI=1S/C27H24S3/c1-4-10-25(11-5-1)28-19-22-16-23(20-29-26-12-6-2-7-13-26)18-24(17-22)21-30-27-14-8-3-9-15-27/h1-18H,19-21H2

InChI-Schlüssel

UWGWLCAUNOVKRP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SCC2=CC(=CC(=C2)CSC3=CC=CC=C3)CSC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.